molecular formula C20H18BrN3O2 B2878379 4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine CAS No. 955976-17-7

4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine

Cat. No.: B2878379
CAS No.: 955976-17-7
M. Wt: 412.287
InChI Key: YYAVTQOFVXRBHL-UHFFFAOYSA-N
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Description

4-[3-(3-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine is a synthetic pyrazole derivative intended for research use only in early discovery and chemical biology. This compound is built on a 1-phenyl-1H-pyrazole scaffold, a structure noted in scientific literature for its relevance in various biological investigations . The molecule features a 3-bromophenyl substituent, a common pharmacophore in medicinal chemistry, and a morpholine unit linked via a carbonyl group, which can influence the molecule's physicochemical properties and binding characteristics . Pyrazole-based compounds are frequently explored as key intermediates in organic synthesis and for their potential pharmacological activities. Research into analogous structures has indicated their value as building blocks for more complex molecules, such as aurone analogs studied in cytotoxic evaluations . Furthermore, similar pyrazole-carbaldehyde intermediates have been structurally characterized using X-ray crystallography, providing insight into the three-dimensional geometry and supramolecular packing that can be expected from this class of compounds . Researchers may utilize this chemical as a precursor or scaffold in the development of novel substances for docking studies, structure-activity relationship (SAR) investigations, and in vitro screening programs against specific biological targets . The presence of the bromine atom offers a potential site for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid diversification of the core structure. This product is sold as-is for research purposes. The buyer assumes responsibility for confirming its identity and purity. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2/c21-16-6-4-5-15(13-16)19-18(20(25)23-9-11-26-12-10-23)14-24(22-19)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAVTQOFVXRBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(N=C2C3=CC(=CC=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as the choice of solvent, temperature, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Research Findings and Implications

Substituent Position Matters : Bromine at position 3 (target compound) vs. 4 (Compound 22 ) alters steric and electronic profiles, impacting target binding.

Morpholine Enhances Solubility : Compared to carboxylic acids or ketones, morpholine improves solubility without significantly increasing molecular weight .

Halogen Choice Influences Activity : Fluorine (electron-withdrawing) in Compound 23 vs. bromine (bulkier, polarizable) in the target compound may affect potency and selectivity.

Biological Activity

The compound 4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and neuroprotective effects. This article provides a detailed overview of the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive understanding of its pharmacological profile.

Synthesis and Structural Characterization

The synthesis of this compound involves several steps, typically starting from 1-phenyl-1H-pyrazole derivatives. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the presence of key functional groups and the overall molecular structure.

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds with similar structures have been tested in models of inflammation, demonstrating efficacy comparable to standard anti-inflammatory drugs like indomethacin . The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes.

Neuroprotective Properties

The neuroprotective effects of pyrazole derivatives, including this compound, have been investigated in the context of neurodegenerative diseases such as Alzheimer's. These compounds have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes, which are implicated in cognitive decline .

Study on AChE Inhibition

In a comparative study assessing various pyrazole derivatives for AChE inhibition, compounds structurally related to this compound exhibited IC50 values in the low micromolar range. This suggests potent activity against AChE, making them potential candidates for treating Alzheimer's disease .

MAO-B Inhibition

Another study focused on the inhibition of MAO-B by pyrazole derivatives revealed that certain compounds showed high selectivity and potency. The structure-activity relationship (SAR) indicated that modifications on the phenyl ring significantly influenced inhibitory activity against MAO-B .

Data Table: Biological Activity Summary

Biological ActivityCompound StructureIC50 Value (µM)Reference
AChE Inhibition4-[3-(3-bromophenyl)-1-phenyl-pyrazole]Low micromolar
MAO-B InhibitionSimilar pyrazole derivativesLow micromolar
Anti-inflammatoryVarious pyrazole derivativesComparable to indomethacin
Antioxidant ActivityPyrazole derivativesSignificant

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